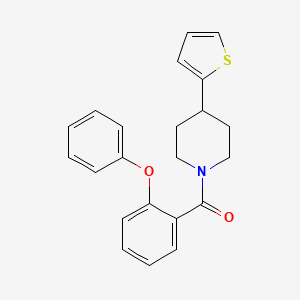![molecular formula C22H21NOS B6503189 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine CAS No. 1396803-35-2](/img/structure/B6503189.png)
1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” is a tertiary amino compound . It consists of a piperidine ring attached to a thiophene and a biphenyl group. This compound is a potent dopamine re-uptake inhibitor with a behavioral profile different from that of phencyclidine (PCP) and similar to that of cocaine .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for many scientists due to their potential as biologically active compounds . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” is C9H13NS . The InChI string isInChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 . The compound has a molecular weight of 167.27 g/mol . Chemical Reactions Analysis
The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” may undergo various chemical reactions. For instance, an organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” has a molecular weight of 167.27 g/mol . It has a topological polar surface area of 31.5 Ų . The compound has a complexity of 121 .Mecanismo De Acción
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
The therapeutic importance of synthetic thiophene, a component of this compound, has been widely recognized . The interaction of the compound with its targets likely results in changes that contribute to its therapeutic properties.
Biochemical Pathways
Compounds containing a thiophene nucleus are known to affect a variety of biochemical pathways, contributing to their wide range of therapeutic properties .
Pharmacokinetics
It is known that the compound has a boiling point of 2650±130℃ (760 Torr), a density of 1106±006 g/cm3 (20 ºC 760 Torr), and is sensitive to light . These properties may impact its bioavailability.
Result of Action
Compounds containing a thiophene nucleus are known to have a wide range of therapeutic properties , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-phenylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-14-12-19(13-15-23)21-7-4-16-25-21)20-10-8-18(9-11-20)17-5-2-1-3-6-17/h1-11,16,19H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJQLQAIWLBFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-ethoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503118.png)
![1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503119.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503121.png)
![(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6503133.png)
![7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6503134.png)
![1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503149.png)
![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503157.png)

![3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6503174.png)


![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)